Methyl 1-amino-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-1H-pyrrole-3-carboxylate typically involves the condensation of a pyrrole derivative with an appropriate amine. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 1-amino-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which Methyl 1-amino-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-amino-1H-pyrrole-3-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 1-aminopyrrole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(7)4-5/h2-4H,7H2,1H3 |
InChI Key |
OGJOQZPXGLKDKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C1)N |
Origin of Product |
United States |
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